Cas no 1007521-55-2 (N-{5-(4-Fluorophenyl)-1H-pyrazol-4-ylmethyl}-N-methylamine)
N-{5-(4-Fluorophenyl)-1H-pyrazol-4-ylmethyl}-N-methylamine Chemical and Physical Properties
Names and Identifiers
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- CHEMBRDG-BB 4002583
- N-{[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylamine
- 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine
- 1H-Pyrazole-4-methanamine, 3-(4-fluorophenyl)-N-methyl-
- N-{5-(4-Fluorophenyl)-1H-pyrazol-4-ylmethyl}-N-methylamine
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- Inchi: 1S/C11H12FN3/c1-13-6-9-7-14-15-11(9)8-2-4-10(12)5-3-8/h2-5,7,13H,6H2,1H3,(H,14,15)
- InChI Key: QIIZTLNXWXNDJW-UHFFFAOYSA-N
- SMILES: N1C=C(CNC)C(C2=CC=C(F)C=C2)=N1
Computed Properties
- Exact Mass: 205.101526g/mol
- Monoisotopic Mass: 205.101526g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 205.23g/mol
- XLogP3: 1.3
- Topological Polar Surface Area: 40.7Ų
N-{5-(4-Fluorophenyl)-1H-pyrazol-4-ylmethyl}-N-methylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F594583-10mg |
N-{[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylamine |
1007521-55-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F594583-50mg |
N-{[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylamine |
1007521-55-2 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | F594583-100mg |
N-{[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylamine |
1007521-55-2 | 100mg |
$ 80.00 | 2022-06-04 | ||
| Chemenu | CM483941-1g |
1-(5-(4-Fluorophenyl)-1H-pyrazol-4-yl)-N-methylmethanamine |
1007521-55-2 | 97% | 1g |
$119 | 2022-06-14 | |
| Chemenu | CM483941-5g |
1-(5-(4-Fluorophenyl)-1H-pyrazol-4-yl)-N-methylmethanamine |
1007521-55-2 | 97% | 5g |
$333 | 2022-06-14 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD564496-1g |
1-(5-(4-Fluorophenyl)-1H-pyrazol-4-yl)-N-methylmethanamine |
1007521-55-2 | 97% | 1g |
¥742.0 | 2024-04-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD564496-5g |
1-(5-(4-Fluorophenyl)-1H-pyrazol-4-yl)-N-methylmethanamine |
1007521-55-2 | 97% | 5g |
¥2310.0 | 2024-04-19 | |
| Key Organics Ltd | LS-01074-1G |
{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine |
1007521-55-2 | >95% | 1g |
£218.00 | 2023-09-08 | |
| Key Organics Ltd | LS-01074-5G |
{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine |
1007521-55-2 | >95% | 5g |
£369.00 | 2023-09-08 | |
| Key Organics Ltd | LS-01074-10G |
{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine |
1007521-55-2 | >95% | 10g |
£474.00 | 2023-09-08 |
N-{5-(4-Fluorophenyl)-1H-pyrazol-4-ylmethyl}-N-methylamine Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
Additional information on N-{5-(4-Fluorophenyl)-1H-pyrazol-4-ylmethyl}-N-methylamine
Comprehensive Overview of N-{5-(4-Fluorophenyl)-1H-pyrazol-4-ylmethyl}-N-methylamine (CAS No. 1007521-55-2): Properties, Applications, and Research Insights
N-{5-(4-Fluorophenyl)-1H-pyrazol-4-ylmethyl}-N-methylamine (CAS No. 1007521-55-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound belongs to the pyrazole derivative family, characterized by a fluorophenyl substitution, which enhances its bioactivity and selectivity. Researchers and industry professionals frequently search for terms like "pyrazole derivatives in drug discovery", "fluorophenyl compounds applications", and "CAS 1007521-55-2 synthesis", reflecting its relevance in modern chemistry.
The molecular structure of N-{5-(4-Fluorophenyl)-1H-pyrazol-4-ylmethyl}-N-methylamine includes a methylamine group attached to a pyrazole core, further substituted with a 4-fluorophenyl moiety. This configuration contributes to its potential as a building block for small-molecule inhibitors and biologically active agents. Recent studies highlight its role in targeting enzyme modulation and receptor binding, aligning with trending topics such as "precision medicine" and "targeted therapy development".
In the context of green chemistry and sustainable synthesis, CAS 1007521-55-2 has been explored for its compatibility with eco-friendly reaction conditions. Searches like "sustainable pyrazole synthesis" and "fluorinated compound green chemistry" underscore the growing demand for environmentally benign methodologies. The compound’s low toxicity profile and high stability make it a candidate for scalable industrial applications.
From a commercial perspective, N-{5-(4-Fluorophenyl)-1H-pyrazol-4-ylmethyl}-N-methylamine is often referenced in patents related to crop protection and veterinary medicine. Its fluorine-containing structure improves bioavailability, a key factor in agrochemical formulation. Queries such as "fluorophenyl pyrazole agrochemicals" and "CAS 1007521-55-2 patents" reflect its industrial significance.
Analytical techniques like HPLC, NMR, and mass spectrometry are critical for characterizing CAS 1007521-55-2, ensuring purity and consistency. Researchers often seek "pyrazole derivative analytical methods" or "fluorophenyl compound characterization", emphasizing the need for robust quality control in synthetic chemistry.
Future research directions for N-{5-(4-Fluorophenyl)-1H-pyrazol-4-ylmethyl}-N-methylamine may focus on its structure-activity relationships (SAR) and computational modeling to predict novel applications. The rise of AI-driven drug discovery has spurred interest in "machine learning for pyrazole optimization", positioning this compound as a valuable case study.
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